molecular formula C12H16FNO3 B13515481 tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate

tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate

Cat. No.: B13515481
M. Wt: 241.26 g/mol
InChI Key: RZJZHBBFSWVWJU-UHFFFAOYSA-N
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Description

tert-ButylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate is an organic compound with the molecular formula C12H16FNO3. It is a derivative of carbamic acid and contains a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-3-(hydroxymethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a methoxy-substituted derivative.

Scientific Research Applications

tert-ButylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom and hydroxymethyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog without the fluorine and hydroxymethyl groups.

    tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Lacks the fluorine atom.

    tert-Butyl (2-fluoro-3-nitrophenyl)carbamate: Contains a nitro group instead of a hydroxymethyl group.

Uniqueness

tert-ButylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate is unique due to the presence of both the fluorine atom and the hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

RZJZHBBFSWVWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CO

Origin of Product

United States

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